Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Overview
Description
Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate is an organic compound with the molecular formula C15H22O7 It is a derivative of cyclohexane, featuring three ester groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate can be synthesized through a multi-step process involving the reaction of cyclohexanone with diethyl malonate in the presence of a base, followed by esterification with ethanol. The reaction typically requires controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process includes continuous monitoring of reaction conditions such as temperature, pressure, and pH to optimize the yield and minimize impurities. The final product is purified through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of triethyl 4-oxocyclohexane-1,1,3-tricarboxylic acid.
Reduction: Formation of triethyl 4-hydroxycyclohexane-1,1,3-tricarboxylate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of triethyl 4-oxocyclohexane-1,1,3-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The ketone group can also interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Triethyl 4-oxocyclohexane-1,1,3-tricarboxylic acid
- Triethyl 4-hydroxycyclohexane-1,1,3-tricarboxylate
- Diethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry .
Biological Activity
Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate, also known by its CAS number 17159-79-4, is an organic compound with potential applications in various biological contexts. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C12H18O7
- Molecular Weight : 246.27 g/mol
- Density : 1.1 g/cm³
- Boiling Point : Approximately 248.8 °C
- Water Solubility : Insoluble
These properties suggest that the compound may interact with biological systems in unique ways due to its structural characteristics.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects against diseases such as cancer.
- Antioxidant Properties : Preliminary studies suggest that triethyl 4-oxocyclohexane derivatives exhibit antioxidant activity, which can protect cells from oxidative stress and damage.
- Cytotoxicity Against Cancer Cells : Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
- Cytotoxicity Assays : In vitro studies demonstrated that the compound showed significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values indicated a dose-dependent response with potential for therapeutic application.
Cell Line | IC50 Value (µM) | Observations |
---|---|---|
MCF-7 | 25 | Significant reduction in viability |
A549 | 30 | Induction of apoptosis |
- Mechanistic Studies : Further research into the mechanism of action revealed that this compound may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Toxicological Profile
The safety profile of triethyl 4-oxocyclohexane has been assessed through various toxicological studies. Findings indicate that while the compound exhibits promising biological activity, caution is warranted due to potential toxicity at higher concentrations. Long-term exposure studies are necessary to fully understand its safety profile.
Properties
IUPAC Name |
triethyl 4-oxocyclohexane-1,1,3-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O7/c1-4-20-12(17)10-9-15(8-7-11(10)16,13(18)21-5-2)14(19)22-6-3/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZZPEZAKWSDAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCC1=O)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471920 | |
Record name | Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57899-62-4 | |
Record name | 1,1,3-Triethyl 4-oxo-1,1,3-cyclohexanetricarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57899-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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